molecular formula C12H14N4O5S B10827195 [(2R,3R,5S)-2-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate CAS No. 892498-64-5

[(2R,3R,5S)-2-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate

Cat. No.: B10827195
CAS No.: 892498-64-5
M. Wt: 326.33 g/mol
InChI Key: HOOMGTNENMZAFP-NYNCVSEMSA-N
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Preparation Methods

The synthesis of RG-7795 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific chemical groups. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

RG-7795 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert RG-7795 into reduced forms, altering its chemical properties.

    Substitution: The compound can undergo substitution reactions where specific chemical groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Mechanism of Action

RG-7795 acts as an agonist for Toll-like receptor 7 (TLR7). Upon activation, TLR7 stimulates the production of type I interferons and other cytokines, leading to the activation of natural killer cells and other immune cells. This immune response helps in controlling viral infections by promoting the destruction of infected cells and enhancing the overall immune response .

Comparison with Similar Compounds

RG-7795 is unique compared to other TLR7 agonists due to its specific chemical structure and pharmacological properties. Similar compounds include:

RG-7795 stands out due to its specific activation profile and potential therapeutic applications in chronic hepatitis B virus infections.

Properties

Key on ui mechanism of action

ANA773 is an oral Toll like-receptor 7 (TLR7) prodrug agonist whose active metabolite promotes natural killer (NK) cell-mediated anti-tumor response by inducing cytokine secretion, enhanced cytolysis of tumor cells by natural killer (NK cells) and enhanced antibody-dependent cellular cytotoxicity (ADCC). ANA773 induced the secretion of interferon-alpha (IFN-alpha) and various other cytokines from human peripheral blood mononuclear cells (PBMC) cultured in vitro. Innate immunity provides the first line of defense against tumor cells by inducing a broad immune response that includes the secretion of cytokines and the stimulation of NK cells. NK cells mediate anti-tumor activity by multiple mechanisms. NK cells directly lyse tumor cells through the secretion of cytotoxic granules; they promote apoptosis through the production of interferon-gamma (IFN-gamma), and they enhance the anti-tumor response of other immune cells. NK cells are activated by diverse signals, including type I interferons. Large amounts of type I IFN are produced by plasmacytoid dendritic cells (pDCs) upon engagement of the pattern recognition receptor TLR7. The natural ligand for TLR7 is single stranded RNA, although a variety of small molecule agonists have also been discovered. [Anadys Pharmaceuticals Press Release]

CAS No.

892498-64-5

Molecular Formula

C12H14N4O5S

Molecular Weight

326.33 g/mol

IUPAC Name

[(2R,3R,5S)-2-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C12H14N4O5S/c1-5(18)20-7-2-6(4-17)21-10(7)16-9-8(22-12(16)19)3-14-11(13)15-9/h3,6-7,10,17H,2,4H2,1H3,(H2,13,14,15)/t6-,7+,10+/m0/s1

InChI Key

HOOMGTNENMZAFP-NYNCVSEMSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H](O[C@H]1N2C3=NC(=NC=C3SC2=O)N)CO

Canonical SMILES

CC(=O)OC1CC(OC1N2C3=NC(=NC=C3SC2=O)N)CO

Origin of Product

United States

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